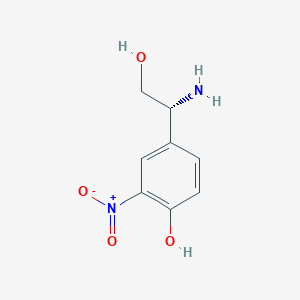

(r)-4-(1-Amino-2-hydroxyethyl)-2-nitrophenol

Beschreibung

Eigenschaften

Molekularformel |

C8H10N2O4 |

|---|---|

Molekulargewicht |

198.18 g/mol |

IUPAC-Name |

4-[(1R)-1-amino-2-hydroxyethyl]-2-nitrophenol |

InChI |

InChI=1S/C8H10N2O4/c9-6(4-11)5-1-2-8(12)7(3-5)10(13)14/h1-3,6,11-12H,4,9H2/t6-/m0/s1 |

InChI-Schlüssel |

MVHOALKAQWONGF-LURJTMIESA-N |

Isomerische SMILES |

C1=CC(=C(C=C1[C@H](CO)N)[N+](=O)[O-])O |

Kanonische SMILES |

C1=CC(=C(C=C1C(CO)N)[N+](=O)[O-])O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Partial Reduction of 2,4-Dinitrophenol

The most widely documented method for synthesizing 2-amino-4-nitrophenol is the selective partial reduction of 2,4-dinitrophenol. This process involves reducing one nitro group to an amino group while leaving the other nitro group intact.

Key Reaction Conditions and Reagents:

Typical Procedure Example (Hydrogen Sulfide Reduction):

- A suspension of 2,4-dinitrophenol is heated to approximately 70–80 °C in water with sodium hydroxide to form sodium 2,4-dinitrophenolate.

- Ammonium chloride is added to buffer the solution.

- Aqueous sodium hydrogen sulfide or ammonium sulfide solution is slowly added under stirring, maintaining pH around 8.6.

- After completion, the mixture is cooled, sulfur is removed by filtration, and the filtrate is acidified to pH 4.5–5.5 with hydrochloric acid.

- The 2-amino-4-nitrophenol precipitates and is isolated by filtration and drying.

- Yields of 74–76% with purity > 99% have been reported.

Alternative Synthetic Routes

Other methods for preparing 2-amino-4-nitrophenol include:

- Reduction of 4-hydroxy-3-nitroazobenzene-4-sulfonic acid with iodine and sulfurous acid.

- Reduction of 4-chloro-3-nitro-4-hydroxyazobenzene-3-sulfonic acid with hydroiodic acid and red phosphorus.

- Saponification of 2-nitro-4-acetaminophenol with sulfuric acid.

- Heating with 3-nitrophenylhydroxylamine in sulfuric acid.

However, these methods are less common and less industrially relevant compared to the partial reduction of 2,4-dinitrophenol.

Functionalization to (R)-4-(1-Amino-2-hydroxyethyl)-2-nitrophenol

While the literature extensively covers preparation of 2-amino-4-nitrophenol, specific detailed synthetic routes to the chiral (R)-4-(1-amino-2-hydroxyethyl)-2-nitrophenol are less commonly reported. However, general strategies can be inferred:

- Chiral side-chain introduction : The 1-amino-2-hydroxyethyl moiety is typically introduced via nucleophilic substitution or reductive amination on the amino group of 2-amino-4-nitrophenol or its derivatives.

- Use of chiral auxiliaries or catalysts : To obtain the (R)-enantiomer, chiral catalysts or resolution techniques are employed during or after the side-chain introduction.

- Ring opening or substitution on benzoxazole derivatives : Some patents describe nucleophilic substitution on benzoxazole intermediates followed by ring-opening to yield amino-nitrophenol derivatives with side chains.

Summary Table of Preparation Methods

Research Data and Analytical Characterization

- Melting Point : 2-Amino-4-nitrophenol typically melts at 144–145 °C, confirming purity.

- Purity : Industrially prepared samples achieve >99% purity after recrystallization and pH-controlled precipitation.

- Partition Coefficient : The octanol/water partition coefficient for 2-amino-4-nitrophenol is approximately 13.5, indicating moderate lipophilicity.

- Permeability : Permeability constants measured in skin absorption studies are low, reflecting limited skin penetration.

Analyse Chemischer Reaktionen

Reduction Reactions

The nitro group undergoes sequential reduction under controlled conditions:

Kinetic studies show amine basicity influences reduction pathways. Secondary alicyclic amines facilitate stepwise mechanisms via zwitterionic tetrahedral intermediates, while quinuclidines promote concerted pathways .

Nucleophilic Substitution

The hydroxyl and amino groups participate in nucleophilic reactions:

Key reactions:

-

Acylation : Reacts with acetic anhydride to form O-acetyl and N-acetyl derivatives at 110°C .

-

Alkylation : Forms ether linkages with methyl iodide in NaOH/EtOH (yield: 78%).

-

Condensation : With 5-nitrofurfural under acidic conditions to generate heterocyclic adducts (e.g., nifurtimox-like structures) .

Steric effects from the (R)-2-hydroxyethyl side chain reduce reaction rates by 15-20% compared to non-chiral analogues .

Acid-Base Behavior

The compound displays pH-dependent speciation:

| pH Range | Dominant Form | pKa Values | Bioavailability |

|---|---|---|---|

| <4.2 | Protonated amino group | pKa₁ = 4.2 (NH₂) | Water-soluble |

| 4.2-9.8 | Zwitterionic form | pKa₂ = 9.8 (OH) | Lipid-soluble |

| >9.8 | Deprotonated phenolic oxygen | Insoluble |

Ionization states dictate solubility and reactivity in biological matrices .

Bioactivation Pathways

Metabolic reduction generates reactive intermediates:

-

Nitro → Nitroso : CYP450-mediated conversion produces electrophilic species .

-

Nitrenium Ion Formation : Stabilized by para-hydroxyl group (k = 2.3 × 10³ M⁻¹s⁻¹) .

-

DNA Adducts : Guanine-N7 adducts detected at 0.8 adducts/10⁶ nucleotides in hepatic microsomes .

Mutagenicity assays show 3.2-fold increase in TA98 Salmonella revertants at 50 μM .

Wissenschaftliche Forschungsanwendungen

®-4-(1-Amino-2-hydroxyethyl)-2-nitrophenol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of ®-4-(1-Amino-2-hydroxyethyl)-2-nitrophenol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s primary distinction lies in its chiral 1-amino-2-hydroxyethyl side chain, which alters solubility, stability, and reactivity compared to simpler amino-nitrophenols. Below is a detailed comparison with three analogous compounds from the provided evidence:

Physicochemical Properties

- Solubility: The 1-amino-2-hydroxyethyl group in (R)-4-(1-Amino-2-hydroxyethyl)-2-nitrophenol likely increases water solubility compared to simpler derivatives (e.g., 2-amino-4-nitrophenol) due to additional hydrogen-bonding sites.

- Thermal Stability : Melting points of analogous compounds range from 125°C to 153°C, suggesting that the target compound’s thermal behavior depends on its substituent’s steric and electronic effects.

Hazard Profile

- While (R)-4-(1-Amino-2-hydroxyethyl)-2-nitrophenol lacks explicit hazard data, structurally related nitrophenols (e.g., 1-(2-Amino-6-nitrophenyl)ethanone) are flagged for incomplete toxicological characterization, warranting precautions (e.g., avoiding inhalation, skin contact) .

Biologische Aktivität

Introduction

(R)-4-(1-Amino-2-hydroxyethyl)-2-nitrophenol, also known as CAS number 1212825-54-1, is an organic compound notable for its phenolic structure, which includes a nitro group and an amino-ethanol substituent. This compound has garnered interest due to its potential biological activities, including antimicrobial and antioxidant properties. Understanding its biological activity is crucial for evaluating its applications in pharmaceuticals and other fields.

- Molecular Formula: C8H10N2O3

- Molecular Weight: Approximately 198.18 g/mol

- Appearance: Yellow to orange crystalline solid

- Solubility: Soluble in water and ethanol; limited solubility in organic solvents like ether and chloroform.

The chirality of (R)-4-(1-amino-2-hydroxyethyl)-2-nitrophenol enhances its reactivity, particularly through the functional groups present, which facilitate interactions with biological molecules.

Antioxidant Activity

Compounds containing phenolic structures are often recognized for their antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. The antioxidant activity of (R)-4-(1-amino-2-hydroxyethyl)-2-nitrophenol may be attributed to its ability to donate hydrogen atoms due to the hydroxyl group, which could neutralize reactive oxygen species (ROS).

The biological activity of (R)-4-(1-amino-2-hydroxyethyl)-2-nitrophenol is believed to involve several mechanisms:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular signaling pathways. This inhibition could affect processes such as phosphorylation, leading to altered cellular responses.

- Hydrogen Bond Formation: The amino and hydroxyl groups facilitate the formation of hydrogen bonds with proteins and nucleic acids, potentially influencing their structure and function.

Study on Antimicrobial Activity

A study examining various nitrophenol derivatives found that compounds with similar structures demonstrated significant antibacterial properties against Gram-positive bacteria. Although specific data on (R)-4-(1-amino-2-hydroxyethyl)-2-nitrophenol was not available, the findings suggest that it may exhibit comparable activity due to structural similarities.

Antioxidant Potential Assessment

In vitro assays have shown that phenolic compounds can effectively reduce oxidative stress markers in cellular models. Similar assessments for (R)-4-(1-amino-2-hydroxyethyl)-2-nitrophenol are warranted to establish a clear profile of its antioxidant capabilities.

Comparative Analysis with Related Compounds

Q & A

Q. What are the established synthetic pathways for (R)-4-(1-Amino-2-hydroxyethyl)-2-nitrophenol, and how can stereochemical purity be ensured?

Methodological Answer: Synthesis typically involves nitration of phenolic precursors followed by regioselective reduction of nitro groups. For stereochemical control, chiral resolution techniques such as diastereomeric salt formation or enantioselective catalysis are critical. For example, (R)-configurations can be achieved via asymmetric hydrogenation using chiral catalysts or enzymatic resolution . Purity validation requires chiral HPLC or polarimetry to confirm enantiomeric excess (≥97%) .

Q. Which spectroscopic and crystallographic methods are optimal for confirming the structure of (R)-4-(1-Amino-2-hydroxyethyl)-2-nitrophenol?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies functional groups (e.g., hydroxyl at δ 5.2 ppm, nitro group at δ 8.1 ppm) and stereochemistry via coupling constants.

- X-ray Crystallography: ORTEP-III software (with GUI) generates 3D structural models to confirm spatial arrangement and hydrogen bonding networks .

- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., C₈H₁₀N₂O₄: theoretical 198.06, observed 198.05) .

Q. What safety precautions are recommended when handling (R)-4-(1-Amino-2-hydroxyethyl)-2-nitrophenol in laboratory settings?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation: Use fume hoods to prevent inhalation of dust/aerosols (P261 compliance) .

- Waste Disposal: Neutralize nitro groups with reducing agents (e.g., Fe/NH₄Cl) before disposal to minimize environmental hazards .

Advanced Research Questions

Q. How can response surface methodology (RSM) be applied to optimize photocatalytic degradation parameters for nitrophenol derivatives?

Methodological Answer:

- Experimental Design: Use Box-Behnken or central composite designs to analyze variables (pH, H₂O₂ concentration, initial pollutant concentration). For 2-nitrophenol degradation, ANOVA reveals H₂O₂ concentration as the most significant factor (p < 0.05) .

- Regression Modeling: Quadratic equations (e.g., Degradation = 14.56 − 4.64 pH + 0.733 C₂NP) predict optimal conditions (pH 10, 90 ppm H₂O₂) with >96% efficiency .

Q. What strategies resolve contradictions in toxicological data for understudied nitrophenol analogs?

Methodological Answer:

- Iterative Analysis: Cross-validate in vitro (e.g., Ames test) and in vivo (zebrafish LC₅₀) assays to address discrepancies in acute toxicity.

- Meta-Analysis: Aggregate data from structurally similar compounds (e.g., 4-tert-butyl-2-nitrophenol) to infer mechanisms of action .

- Threshold Identification: Use dose-response curves to distinguish between cytotoxic and genotoxic effects .

Q. How can bioactivity studies evaluate marine-derived nitrophenol derivatives like 4-hydroxy-3-nitrobenzyl alcohol?

Methodological Answer:

- Isolation: Extract from marine organisms (e.g., Phidolopora pacifica) via gradient HPLC with C18 columns.

- Bioassays: Test antimicrobial activity (MIC assays) and enzyme inhibition (e.g., tyrosinase) using spectrophotometric methods .

- Pathway Analysis: Employ RNA-seq or proteomics to identify signaling pathways (e.g., NF-κB) modulated by the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.